N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide
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Overview
Description
N-({3-tert-butylbicyclo[111]pentan-1-yl}methyl)-N-methylacetamide is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-tert-butylbicyclo[111]pentan-1-yl}methyl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors One common route involves the alkylation of a bicyclo[11
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability. This would include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the acetamide moiety or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
Uniqueness
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C13H23NO/c1-10(15)14(5)9-12-6-13(7-12,8-12)11(2,3)4/h6-9H2,1-5H3 |
InChI Key |
HMOOLBVURBYQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC12CC(C1)(C2)C(C)(C)C |
Origin of Product |
United States |
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